4-Bromo-6-(2-methoxybenzyl)pyrimidine
Description
Properties
IUPAC Name |
4-bromo-6-[(2-methoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-16-11-5-3-2-4-9(11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCQRJGRRZCJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-Bromo-6-(2-methoxybenzyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Pyrimidines are known for their role in various biological processes and therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential applications.
Chemical Structure and Properties
This compound features a bromine atom at position 4 and a methoxybenzyl group at position 6 of the pyrimidine ring. The chemical structure can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines.
- Cell Line Studies : In vitro studies have demonstrated that related pyrimidine derivatives can inhibit the proliferation of lung carcinoma (HOP-92 and NCI-H460) and renal cancer cell lines (ACHN) with growth inhibition percentages (GI%) ranging from 66% to 71% .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against CDK2 .
Antimicrobial Activity
Pyrimidines are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against various microbial strains.
- In Vitro Efficacy : Studies have shown that pyrimidine derivatives can exhibit significant antibacterial and antifungal activities. For example, derivatives with similar substituents demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidines is often influenced by their structural features. The presence of specific substituents can enhance or diminish their potency.
- Substituent Influence : The methoxy group at position 2 on the benzyl moiety is believed to enhance lipophilicity, potentially improving cellular uptake and bioavailability . Additionally, variations in halogen substitution have been linked to increased anticancer activity in related compounds.
Case Studies
Several case studies have documented the synthesis and evaluation of pyrimidine derivatives, providing insights into their biological activities.
- Synthesis and Evaluation : A study synthesized various substituted pyrimidines, including those similar to this compound, assessing their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 11.70 µM against renal carcinoma cells .
- Animal Model Studies : In vivo studies involving animal models have further validated the anticancer efficacy of these compounds, showing significant tumor growth inhibition when administered at specific dosages .
Data Summary Table
| Compound Name | Activity Type | Target Cell Line | IC50/ GI% |
|---|---|---|---|
| This compound | Anticancer | ACHN | GI% = ~66% |
| Related Pyrimidine Derivative | Anticancer | HOP-92 | GI% = ~71% |
| Related Pyrimidine Derivative | Antimicrobial | Various Microbes | Significant Inhibition |
| 4-Bromo-6-(substituted) | CDK Inhibition | CDK2 | IC50 = 0.09–1.58 µM |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties:
Research indicates that 4-Bromo-6-(2-methoxybenzyl)pyrimidine serves as a vital building block in the synthesis of novel anticancer agents. Its structure allows for modifications that enhance biological activity against various cancer cell lines. For instance, pyrimidine derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
2. Antiviral Activity:
The compound has also been investigated for its antiviral properties. Studies have demonstrated that certain pyrimidine derivatives exhibit activity against viral infections by interfering with viral replication mechanisms. The potential for developing antiviral drugs based on this compound is significant, particularly in the context of emerging viral threats .
3. Anti-inflammatory Effects:
In addition to its anticancer and antiviral properties, this compound has been evaluated for anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Biological Studies
1. Enzyme Inhibition:
The compound is utilized in biological studies focusing on enzyme inhibitors. It has been shown to inhibit specific enzymes involved in disease processes, contributing to the understanding of biochemical pathways and potential therapeutic targets.
2. Receptor Modulation:
this compound acts as a modulator of various receptors, which is crucial for studying receptor-ligand interactions and developing drugs that target these pathways.
Material Science
1. Organic Electronics:
In material science, pyrimidine derivatives like this compound are explored for their potential applications in organic electronics and optoelectronic devices. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Antitrypanosomal Activity
A study on related pyrimidine compounds demonstrated significant antitrypanosomal activity against Trypanosoma brucei, with some derivatives achieving IC50 values as low as 0.38 µM while maintaining low cytotoxicity towards mammalian cells. This highlights the potential of this compound derivatives in developing treatments for diseases like sleeping sickness.
Pyrimidine-Based Drug Discovery
Recent advancements in drug discovery have identified this compound as a versatile scaffold for creating new therapeutics targeting various diseases, including cancer and infectious diseases. Its structural versatility allows researchers to design compounds with improved efficacy and safety profiles .
Comparison with Similar Compounds
4-Bromo-2-Methoxy-6-(1-Phenyl-1H-Benzimidazol-2-yl)Phenol
- Structural Differences: This compound replaces the 2-methoxybenzyl group with a benzimidazole-phenol moiety, introducing additional coordination sites (N and O) for metal chelation .
- Reactivity : The benzimidazole ring enables formation of 3d-4f bimetallic complexes, unlike the target compound, which lacks such coordination capability .
- Crystallography : Intramolecular O–H···N hydrogen bonds induce coplanarity between the benzimidazole and benzene rings, a feature absent in 4-bromo-6-(2-methoxybenzyl)pyrimidine .
2-(2-Furanyl)-N5-(2-Methoxybenzyl)[1,3]Thiazolo[5,4-d]Pyrimidine-5,7-Diamine
5-Bromo-4-Methoxy-6-Methylpyrimidine
5-Bromo-4-Cyclopropyl-6-Methylpyrimidine
- Steric Effects : The cyclopropyl group introduces ring strain and greater steric bulk compared to the 2-methoxybenzyl group .
- Thermodynamic Data :
- Reactivity : The cyclopropyl group may participate in ring-opening reactions, a reactivity profile distinct from the target compound .
Comparative Data Table
Key Research Findings
- Electronic Effects : The 2-methoxybenzyl group in the target compound donates electrons via resonance, stabilizing the pyrimidine ring and altering its reactivity compared to analogs with electron-withdrawing groups (e.g., methyl or cyclopropyl) .
- Biological Relevance : Thiazolo- and benzimidazole-fused pyrimidines exhibit enhanced receptor binding compared to simpler derivatives, highlighting the importance of fused heterocycles in drug design .
- Analytical Signatures: Compounds with the N-(2-methoxybenzyl) group fragment to produce diagnostic ions (e.g., C8H9O+ at m/z = 121.0648), aiding in mass spectrometry identification .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-Bromo-6-(2-methoxybenzyl)pyrimidine generally follows these key steps:
- Preparation of the pyrimidine core with appropriate halogen substitutions, typically at positions 4 and 6.
- Introduction of the 2-methoxybenzyl substituent at the 6-position through nucleophilic substitution or coupling reactions.
- Selective bromination or use of brominated starting materials to ensure the bromine atom at the 4-position.
This approach leverages the reactivity of halogenated pyrimidines and the nucleophilicity of benzyl derivatives or their equivalents.
Preparation of Halogenated Pyrimidine Precursors
A common precursor is 4,6-dichloropyrimidine, which is widely used due to its commercial availability and reactivity. The preparation of such halogenated pyrimidines can be achieved through condensation and halogenation reactions:
Synthesis of 4,6-dichloropyrimidine derivatives: Methods include condensation of malononitrile with formamide derivatives followed by chlorination steps. For example, 2-chloro-4,6-dimethoxypyrimidine can be synthesized via salifying, cyanamide, and condensation reactions using malononitrile as a starting material, followed by chlorination to introduce chlorine atoms at the 4 and 6 positions.
Bromination of pyrimidine derivatives: The bromine atom at the 4-position can be introduced either by direct bromination of a suitable pyrimidine intermediate or by using brominated aromatic precursors in the synthesis. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine is prepared by reacting p-bromophenylacetic acid with acid catalysts and subsequent chlorination.
Introduction of the 2-Methoxybenzyl Group
The 2-methoxybenzyl substituent is typically introduced via nucleophilic substitution or coupling reactions involving 4,6-dichloropyrimidine derivatives:
Nucleophilic substitution at the 6-position: The chlorine atom at the 6-position of 4,6-dichloropyrimidine can be selectively substituted by a 2-methoxybenzyl nucleophile or its equivalent. This is often performed under controlled temperature conditions (30–60 °C) in aqueous or organic solvents with stirring and may involve the use of bases or catalysts to facilitate substitution.
Preparation of 4-bromo-2-methoxybenzaldehyde intermediate: The 2-methoxybenzyl moiety can be derived from 4-bromo-2-methoxybenzaldehyde, which itself is prepared via metal-halogen exchange and formylation of 1,4-dibromo-2-fluorobenzene, followed by methoxylation and crystallization steps. This intermediate can then be converted into the benzyl substituent for coupling.
Representative Preparation Procedure
A plausible synthetic route combining the above steps is as follows:
Detailed Research Findings and Notes
Selective substitution: The substitution of chlorine at the 6-position by the 2-methoxybenzyl group is typically carried out under mild heating (50–60 °C) with stirring, ensuring minimal side reactions and high selectivity.
Use of catalysts and solvents: Organic solvents such as toluene, methanol, or mixtures including tetrahydrofuran (THF) are commonly used. Bases like potassium carbonate or sodium carbonate aid in deprotonation and nucleophilic substitution.
Purification: Crystallization and filtration under reduced pressure are standard to isolate the product with high purity (>98%) and yield (~85-90% per step).
Alternative synthetic routes: Microwave-assisted nucleophilic substitution and Buchwald–Hartwig coupling have been reported for related pyrimidine derivatives, offering higher yields and shorter reaction times.
Summary Table of Preparation Methods
Q & A
Q. How does the compound’s stability under varying pH conditions impact its utility in medicinal chemistry?
- Methodological Answer : Stability is assessed via accelerated degradation studies (pH 1–13, 37°C). LC-MS monitors hydrolytic de-bromination or demethylation. The compound’s half-life at pH 7.4 (simulated physiological conditions) should exceed 24 hours for in vivo applications. Buffering with phosphate (50 mM) minimizes acid-catalyzed degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
